

cost-benefit analysis of using 1-Bromo-2-nitrobenzene in large-scale synthesis

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Compound of Interest

Compound Name: 1-Bromo-2-nitrobenzene

Cat. No.: B046134

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A Cost-Benefit Analysis of 1-Bromo-2-nitrobenzene in Large-Scale Synthesis

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. **1-Bromo-2-nitrobenzene** is a versatile aromatic compound, widely employed as a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals.^[1] Its utility lies in the strategic placement of the bromo and nitro functionalities, which allows for a variety of chemical transformations.

This guide provides an objective cost-benefit analysis of using **1-Bromo-2-nitrobenzene** in large-scale synthesis, comparing its performance and economic viability against primary alternatives. The comparison is supported by physicochemical data and representative experimental protocols to aid in making informed decisions for process development and manufacturing.

Comparative Overview: Physicochemical and Cost Data

The primary alternatives to **1-Bromo-2-nitrobenzene** for introducing a 2-nitrophenyl moiety are 2-chloronitrobenzene, which offers a different halogen leaving group, and 2-nitroaniline, which can be converted to the desired aryl halide via a Sandmeyer reaction. The choice between these reagents is dictated by factors such as cost, reactivity, safety, and the specific chemical transformation being targeted.

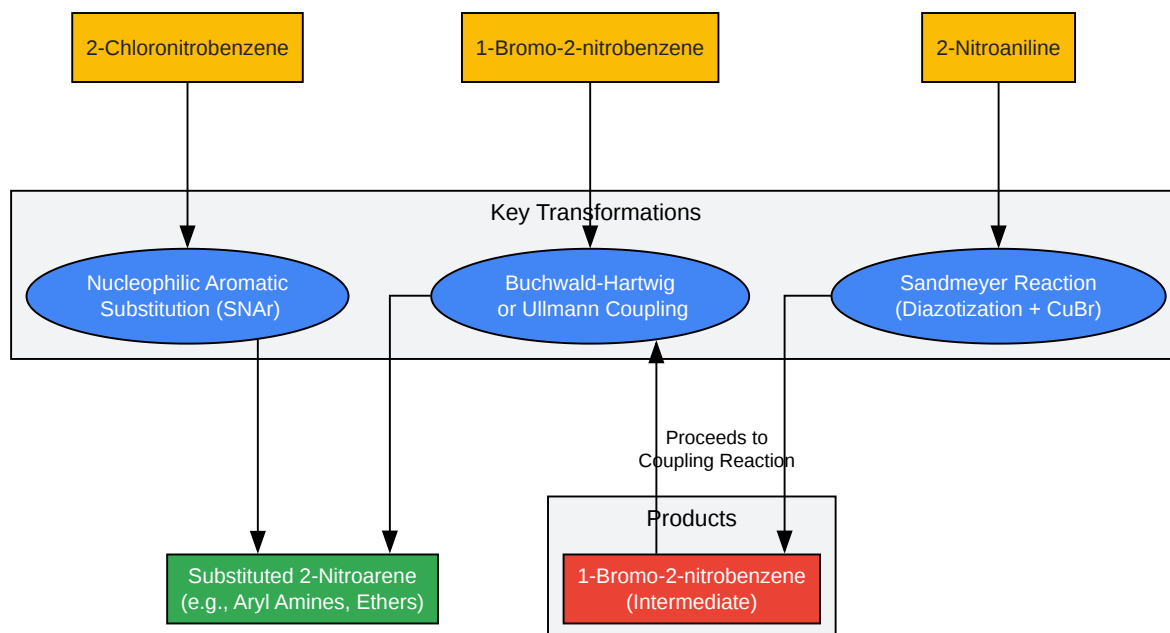
Property	1-Bromo-2-nitrobenzene	2-Chloronitrobenzene	2-Nitroaniline (Precursor)
CAS Number	577-19-5[1]	88-73-3[2][3]	88-74-4
Molecular Formula	C ₆ H ₄ BrNO ₂ [1][4]	C ₆ H ₄ ClNO ₂ [2][3]	C ₆ H ₅ N ₂ O ₂
Molecular Weight	202.01 g/mol [1][4]	157.55 g/mol [2]	138.12 g/mol
Appearance	Off-white to yellow crystalline powder[1]	Yellow crystalline solid[2]	Orange solid
Melting Point	40-42 °C[1]	33 °C[2][3]	71.5 °C
Boiling Point	261 °C[1]	245.5 °C[2][3]	284 °C
Purity (Typical)	≥ 99% (GC)[1]	99.7% (min.)[3]	>99%
Indicative Cost	~\$463 / 1kg[1]	High Production Volume Chemical, generally lower cost[5]	Generally the lowest cost precursor
Primary Hazard	Toxic, Irritant[1][6]	Toxic, Irritant, Health Hazard[2]	Toxic, Carcinogen Suspect

Reactivity and Synthetic Utility

The choice of reagent fundamentally alters the synthetic strategy. **1-Bromo-2-nitrobenzene** is often favored in cross-coupling reactions where the C-Br bond's reactivity is advantageous, while 2-chloronitrobenzene is a common substrate for nucleophilic aromatic substitution (S_NAr). The Sandmeyer reaction provides an alternative route to generate aryl halides from inexpensive anilines.

Logical Flow of Synthetic Pathways

The following diagram illustrates the primary synthetic routes starting from **1-Bromo-2-nitrobenzene** and its key alternatives to achieve a common product class, substituted 2-nitroarenes.



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Primary synthetic routes using **1-Bromo-2-nitrobenzene** and alternatives.

Reaction Type	1-Bromo-2-nitrobenzene	2-Chloronitrobenzene	2-Nitroaniline (via Sandmeyer)
Nucleophilic Aromatic Substitution (SNAr)	Lower reactivity than C-Cl. Requires harsher conditions (higher temp/stronger base).[7]	Higher reactivity due to the electronegativity of chlorine activating the ring for nucleophilic attack.[8] Often the industrial choice.	Not directly applicable. Must first be converted to an aryl halide.
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki)	Excellent substrate. The C-Br bond is readily activated by palladium catalysts, allowing for milder reaction conditions than C-Cl.[9]	Less reactive than C-Br. Often requires specialized, bulky phosphine ligands and higher catalyst loading or temperatures to achieve good yields.	Not directly applicable.
Sandmeyer Reaction	Not a starting material for this reaction.	Not a starting material for this reaction.	The standard precursor. Allows for the in situ or batch generation of 1-bromo-2-nitrobenzene from a cheaper starting material.[10][11]

Experimental Protocols

Detailed and robust experimental procedures are essential for reproducible and scalable synthesis. The following protocols are representative of the key transformations discussed.

Protocol 1: Buchwald-Hartwig Amination using 1-Bromo-2-nitrobenzene

This protocol details a palladium-catalyzed C-N bond formation, a common application for **1-bromo-2-nitrobenzene** in pharmaceutical synthesis.^[9]^[12]

Materials:

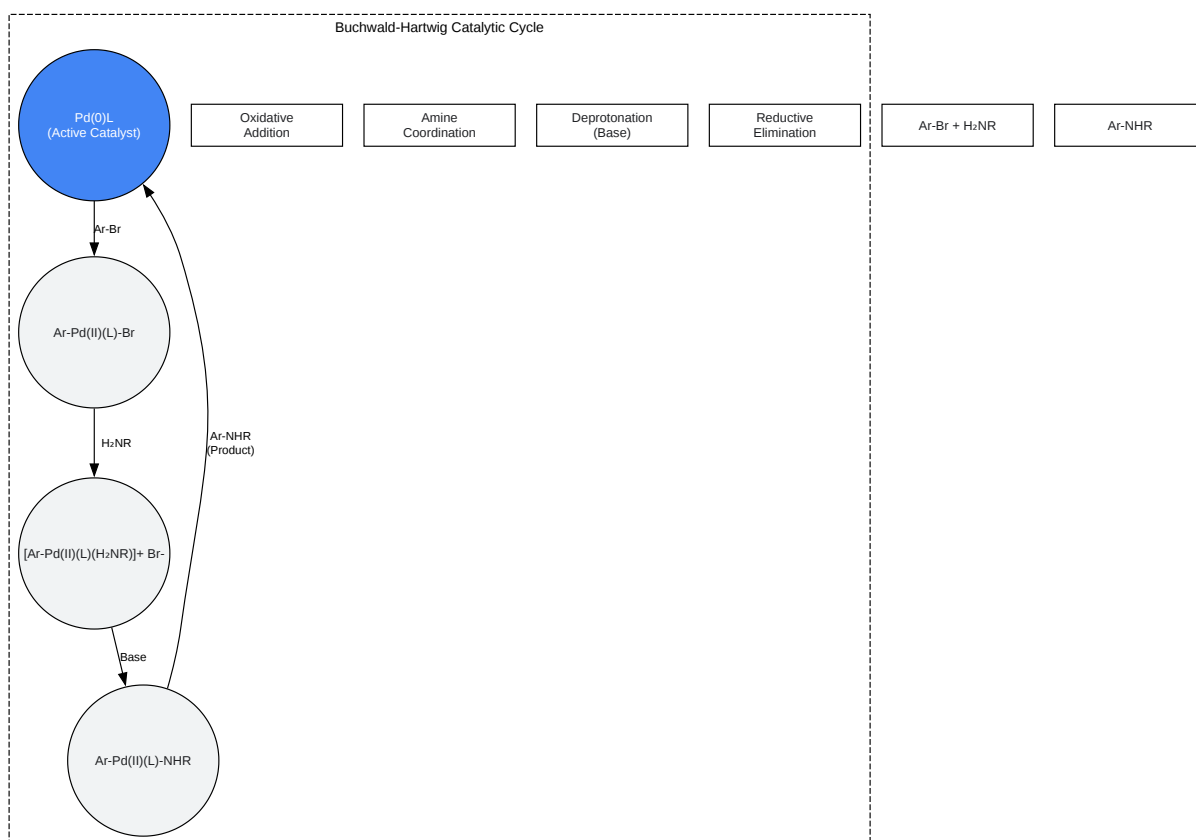
- **1-Bromo-2-nitrobenzene** (1.0 eq)
- Amine (e.g., aqueous ammonia, 5.0 eq)^[12]
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- XPhos (4 mol%)
- Sodium tert-butoxide (NaOt-Bu , 1.5 eq)
- Anhydrous Toluene
- Deionized Water

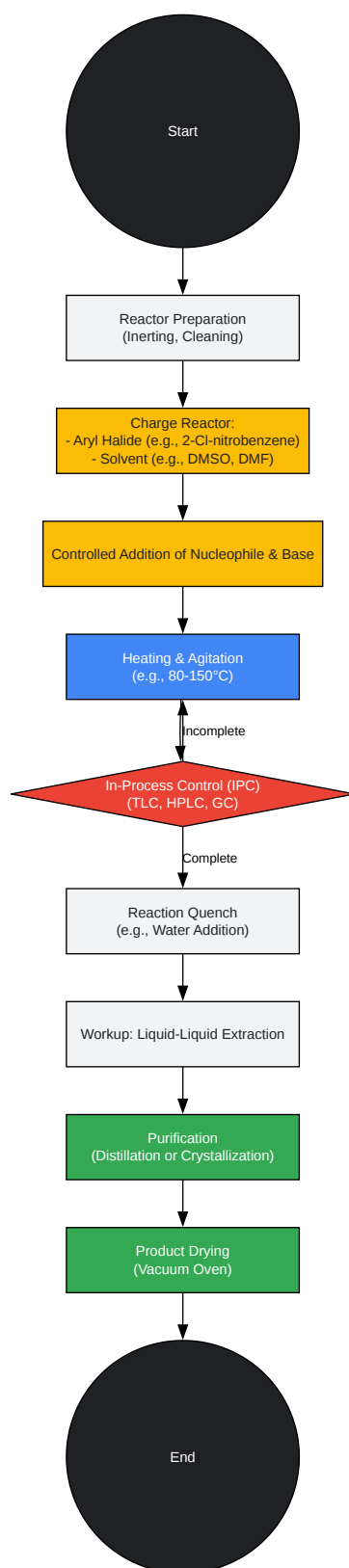
Procedure:

- To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add $\text{Pd}(\text{OAc})_2$, XPhos, and NaOt-Bu .
- Add **1-Bromo-2-nitrobenzene** to the tube.
- Add anhydrous toluene and deionized water.
- Finally, add the amine nucleophile.
- Seal the tube and stir the mixture vigorously at 100 °C for 18-24 hours.^[12]
- Monitor reaction progress via TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

- Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography.

The catalytic cycle for this transformation is a well-understood process involving oxidative addition and reductive elimination steps.





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